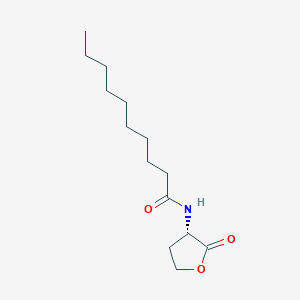

N-Decanoyl-L-Homoserine lactone

Descripción general

Descripción

N-decanoil-L-homoserina lactona (C10-HSL) pertenece a la clase de N-acil-homoserina lactonas (AHLs). Estas pequeñas moléculas de señalización difusibles juegan un papel crucial en la detección de quorum bacteriano, que implica la comunicación célula a célula y la regulación de la expresión génica en bacterias gramnegativas . Específicamente, C10-HSL es producido por ND07 Chromobacterium violaceum y ha sido estudiado por sus efectos sobre el crecimiento de las plantas y las interacciones microbianas.

Métodos De Preparación

Rutas sintéticas:: C10-HSL se puede sintetizar a través de varios métodos, incluida la síntesis química y las rutas enzimáticas. Un enfoque común implica la condensación de ácido decanoico (decanoato) con L-homoserina lactona. La reacción típicamente ocurre en condiciones suaves usando agentes de acoplamiento o catalizadores.

Producción industrial:: Si bien los métodos de producción a escala industrial para C10-HSL son menos comunes, los esfuerzos de investigación se han centrado en optimizar los procesos de fermentación microbiana. Las cepas bacterianas modificadas pueden producir AHL, incluido C10-HSL, como parte de sus vías metabólicas.

Análisis De Reacciones Químicas

Reacciones:: C10-HSL puede participar en varias reacciones químicas:

Hidrólisis: En condiciones ácidas o básicas, C10-HSL puede sufrir hidrólisis para producir ácido decanoico y L-homoserina lactona.

Oxidación: Los procesos oxidativos pueden conducir a la formación de varios productos de oxidación.

Sustitución: C10-HSL puede reaccionar con nucleófilos, como aminas o tioles, lo que da como resultado productos de sustitución.

Hidrólisis: Soluciones acuosas ácidas o básicas.

Oxidación: Agentes oxidantes (por ejemplo, peróxido de hidrógeno, permanganato de potasio).

Sustitución: Reactivos nucleofílicos (por ejemplo, amoníaco, mercaptanos).

Productos principales:: Los productos principales dependen de las condiciones específicas de la reacción. La hidrólisis produce ácido decanoico y L-homoserina lactona, mientras que las reacciones de oxidación y sustitución conducen a varios derivados.

Aplicaciones Científicas De Investigación

Microbial Communication and Biofilm Formation

Quorum Sensing Inhibition

C10-HSL is significant in the study of quorum sensing as it regulates gene expression in Gram-negative bacteria such as Escherichia coli and Salmonella. Researchers have focused on developing inhibitors that target AHL signaling to disrupt biofilm formation, which is critical in preventing chronic infections. For instance, studies have shown that synthetic AHLs can inhibit the growth of pathogenic bacteria like Pseudomonas aeruginosa by interfering with their QS mechanisms .

Case Study: Biofilm Disruption

A study demonstrated that the use of AHL lactonases could effectively degrade C10-HSL, leading to reduced biofilm formation in Pseudomonas aeruginosa. This approach has potential therapeutic applications in treating infections associated with biofilms .

Agricultural Applications

Plant Growth Regulation

C10-HSL has been investigated for its effects on plant growth. Research indicates that it can stimulate adventitious root formation in plants like Vigna radiata (mung bean). The compound enhances auxin signaling pathways, promoting root development .

| Compound | Effect on Plant | Mechanism |

|---|---|---|

| N-Decanoyl-L-Homoserine Lactone | Accelerates root formation | Enhances auxin response genes |

Antiviral and Anticancer Properties

Regulation of Virulence Factors

In addition to its role in microbial communication, C10-HSL has been shown to affect virulence factors in various pathogens. Studies indicate that it can regulate exoprotease production in Pseudomonas aeruginosa, which is linked to its pathogenicity .

Antiproliferative Effects

Recent findings suggest that C10-HSL exhibits antiproliferative effects against human oral squamous carcinoma cells. The compound influences cancer cell behavior, indicating potential therapeutic avenues for cancer treatment .

Biochemical Mechanisms

Signal Transduction Pathways

C10-HSL operates through specific receptors in target organisms, triggering signal transduction pathways that affect gene expression and cellular responses. For example, it has been shown to activate nitric oxide production in plants, which is crucial for various physiological processes .

Mecanismo De Acción

Los efectos de C10-HSL están mediados por receptores específicos en las células bacterianas. Al alcanzar una concentración crítica, activa la expresión genética, influyendo en el comportamiento bacteriano y la dinámica de la comunidad. Los objetivos moleculares exactos y las vías varían entre diferentes especies bacterianas.

Comparación Con Compuestos Similares

C10-HSL comparte similitudes con otras AHL, como C8-HSL y C12-HSL. Sus propiedades únicas, incluida la longitud de su cadena de carbono, lo hacen distinto. Estos compuestos contribuyen colectivamente a la comunicación y adaptación bacterianas.

Actividad Biológica

N-Decanoyl-L-homoserine lactone (C10-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are crucial signaling molecules in quorum sensing among Gram-negative bacteria. This article explores the biological activities of C10-HSL, focusing on its roles in bacterial communication, plant interactions, and potential applications in biotechnology and agriculture.

- Molecular Formula: C14H25NO3

- Molecular Weight: 255.353 g/mol

- Melting Point: 127-130 °C

- Density: 1.0 ± 0.1 g/cm³

- Boiling Point: 466.1 ± 34.0 °C at 760 mmHg

- Flash Point: 235.7 ± 25.7 °C

Quorum Sensing in Bacteria

C10-HSL plays a pivotal role in the quorum sensing mechanism, which enables bacteria to communicate and coordinate group behaviors based on population density. This signaling affects various physiological processes, including virulence factor production, biofilm formation, and bioluminescence in species such as Pseudomonas aeruginosa and Vibrio fischeri.

- Gene Regulation : C10-HSL regulates gene expression related to virulence and biofilm formation in pathogenic bacteria. For instance, it influences the production of exoproteases and other virulence factors in Erwinia carotovora and Burkholderia vietnamiensis .

- Inhibition of Pathogen Growth : Research indicates that C10-HSL can inhibit the growth of certain pathogens by modulating the expression of specific genes involved in defense mechanisms .

Effects on Plant Growth

Recent studies have highlighted the impact of AHLs, including C10-HSL, on plant growth and development:

- Root Growth Inhibition : C10-HSL has been shown to inhibit primary root growth in Arabidopsis thaliana. The underlying mechanisms involve alterations in auxin signaling pathways, which are critical for root architecture .

- Defense Responses : In plants like Medicago truncatula, exposure to AHLs leads to systemic accumulation of defense-related gene transcripts, enhancing resistance against biotrophic pathogens .

Study on Arabidopsis

A study investigating the effects of C10-HSL on Arabidopsis revealed that it inhibits primary root growth through interference with auxin signaling pathways. The research utilized pharmacological and genetic approaches to elucidate the signaling components involved .

Influence on Agricultural Crops

Research conducted on barley (Hordeum vulgare) and tropical legumes demonstrated that C10-HSL affects enzymatic activities related to antioxidative stress responses. These findings suggest potential applications for AHLs in enhancing crop resilience against environmental stressors .

Summary of Findings

| Biological Activity | Effect | Organism/Model |

|---|---|---|

| Quorum Sensing | Regulates gene expression for virulence | Pseudomonas aeruginosa |

| Root Growth Inhibition | Inhibits primary root growth | Arabidopsis thaliana |

| Defense Response Activation | Enhances resistance against pathogens | Medicago truncatula |

| Enzymatic Activity Modulation | Influences antioxidative enzyme activities | Hordeum vulgare, legume crops |

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZKDULKILUPV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436062 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177315-87-6 | |

| Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.